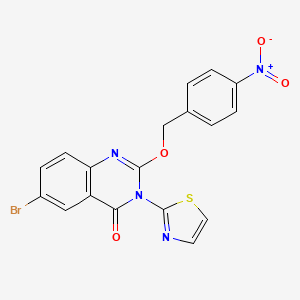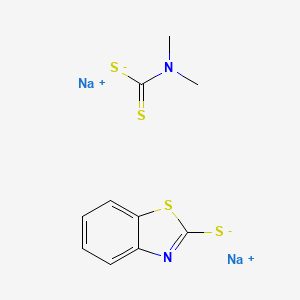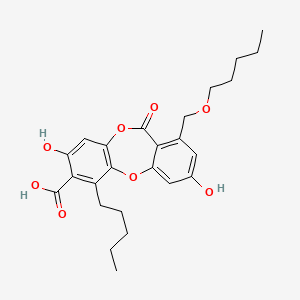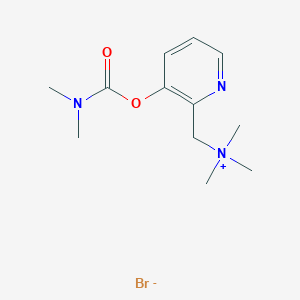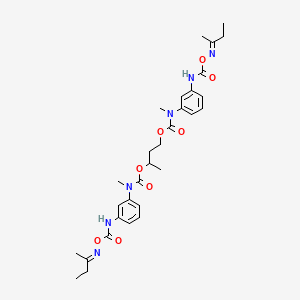
Carbamic acid, (methyl-3-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)phenyl)-, 1-methyl-1,3-propanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate is a complex organic compound with the molecular formula C30H40N6O8. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves multiple steps. The primary synthetic route includes the reaction of 1-methylpropane-1,3-diol with 3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output. Quality control measures are crucial to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate can be compared with other similar compounds, such as:
1-Methylpropane-1,3-diyl bis[3-[[[[(tert-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound has a similar structure but with a tert-butylidene group instead of a sec-butylidene group.
1-Methylpropane-1,3-diyl bis[3-[[[[(isobutylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound features an isobutylidene group, leading to different chemical properties and reactivity.
The uniqueness of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate lies in its specific functional groups and the resulting chemical behavior, which can be tailored for various applications.
Properties
CAS No. |
65105-01-3 |
|---|---|
Molecular Formula |
C30H40N6O8 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-methylcarbamoyl]oxybutyl N-[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H40N6O8/c1-8-20(3)33-43-27(37)31-23-12-10-14-25(18-23)35(6)29(39)41-17-16-22(5)42-30(40)36(7)26-15-11-13-24(19-26)32-28(38)44-34-21(4)9-2/h10-15,18-19,22H,8-9,16-17H2,1-7H3,(H,31,37)(H,32,38)/b33-20+,34-21+ |
InChI Key |
WJSFTUMQEYGGJK-ZLINXINUSA-N |
Isomeric SMILES |
CC/C(=N/OC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)O/N=C(\C)/CC)/C |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)ON=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


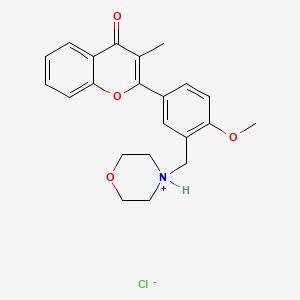
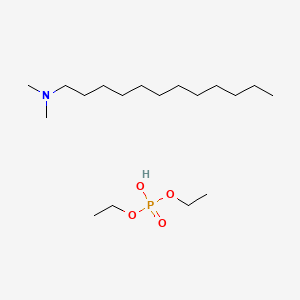
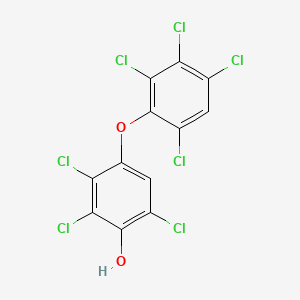
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
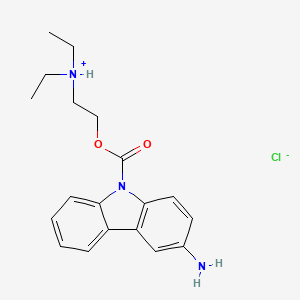
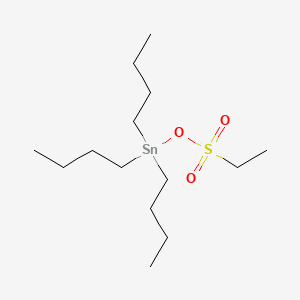
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
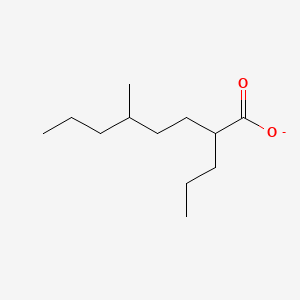
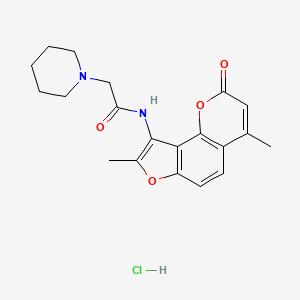
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
